5-Bromo-3'-O-methylcytidine is a modified nucleoside, structurally related to cytidine, that features a bromine atom at the 5-position and a methoxy group at the 3'-position of the ribose sugar. This compound is significant in biochemical research, particularly in studies involving nucleic acid modifications and their implications in gene expression and epigenetics.
5-Bromo-3'-O-methylcytidine can be synthesized through various chemical methods, often involving the modification of standard nucleoside precursors. The compound is not typically found in nature but is produced for research purposes.
This compound falls under the category of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides but contain variations that can affect their biological activity. Nucleoside analogs are widely used in molecular biology and medicinal chemistry.
The synthesis of 5-Bromo-3'-O-methylcytidine can be achieved through several approaches, primarily focusing on the selective bromination and methylation of cytidine derivatives. A notable method involves:
The synthesis typically requires careful control of reaction conditions to prevent over-bromination or unwanted side reactions. The use of protecting groups may also be necessary to ensure selectivity during the methylation step.
The molecular formula for 5-Bromo-3'-O-methylcytidine is . Its structure includes:
5-Bromo-3'-O-methylcytidine can participate in various chemical reactions typical for nucleosides, including:
The reactivity of this compound is influenced by its structural modifications, which can enhance or inhibit its interaction with enzymes and other biological molecules.
The mechanism of action for 5-Bromo-3'-O-methylcytidine primarily revolves around its incorporation into RNA or DNA during replication or transcription processes. Once integrated:
Studies have shown that modifications at the 5-position can significantly impact the stability and functionality of nucleic acids, affecting cellular processes like transcription and translation.
5-Bromo-3'-O-methylcytidine has several applications in scientific research:
This compound exemplifies how synthetic modifications to nucleosides can provide insights into biological mechanisms and pave the way for novel therapeutic strategies.
The installation of the 3'-O-methyl group in cytidine derivatives presents distinct challenges when comparing enzymatic and chemical methodologies. Enzymatic methylation leverages natural RNA-modifying enzymes such as methyltransferases (e.g., DNMTs) or viral-derived glucosyltransferases. For instance, T4 phage β-glucosyltransferase (βGT) has been repurposed to transfer glucose moieties to hydroxyl groups, though its adaptability for site-specific 3'-O-methylation requires protein engineering to overcome natural substrate preferences [2] [9]. While enzymatic approaches offer high regioselectivity under mild physiological conditions (pH 7–8, 37°C), their scalability is hampered by enzyme instability and costly co-factor regeneration systems (e.g., S-adenosyl methionine) [9].
Chemical methylation, conversely, employs robust alkylation strategies. Williamson ether synthesis remains the gold standard, where deprotonated cytidine 3'-OH reacts with methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C. However, competing N-alkylation at cytidine’s exocyclic amine necessitates transient protection [5]. Phase-transfer catalysis (PTC) mitigates this issue by facilitating interfacial reactions between aqueous nucleosides and organic alkylating agents. Tetrabutylammonium bromide (TBABr) shuttles cytidine’s alkoxide ion into an organic phase (e.g., toluene), where it reacts with methyl pivalate or dimethyl sulfate. This method achieves 53–86% yields while minimizing solvent volumes and avoiding strong bases that could degrade the nucleoside [5].
Table 1: Comparison of Methylation Methods for 3'-O-Methylcytidine
Method | Conditions | Yield (%) | Key Advantages | Key Limitations |
---|---|---|---|---|
Enzymatic (βGT) | pH 7.5, 37°C, SAM cofactor | 30–50 | High regioselectivity | Low scalability, cofactor cost |
Williamson Ether | CH₃I, DMF, K₂CO₃, 60°C | 60–75 | Well-established | Competing N-alkylation |
PTC (TBABr) | (CH₃)₂SO₄, toluene/H₂O, K₂CO₃, 50°C | 70–86 | Reduced solvent use, mild conditions | Requires optimization of phase ratios |
Anomerization at C1' of the ribose ring remains a critical concern under alkaline conditions, which can lead to α/β mixtures. Low-temperature PTC (0–5°C) suppresses this side reaction but extends reaction times to 12–18 hours [5].
C-5 bromination of cytidine demands precise control to avoid undesired halidation at C-6 or sugar ring positions. Electrophilic aromatic substitution (EAS) dominates this chemistry, with cytidine’s electron-rich pyrimidine ring undergoing regioselective attack at C-5. Sodium monobromoisocyanurate (SMBI) has emerged as a superior brominating agent due to its crystalline stability and controlled reactivity. In 10% H₂O–CH₃CN with sodium azide (NaN₃, 4 equiv.), SMBI (1.05 equiv.) achieves 94% conversion to 5-bromocytidine in 30 minutes at 25°C [3]. The azide anion accelerates the reaction by acting as a leaving group from the 5-bromo-6-azido intermediate, restoring the pyrimidine’s aromaticity [3].
Solvent effects critically influence regioselectivity. Polar aprotic solvents like DMF stabilize the bromination transition state but risk N-acylation if unprotected amines are present. Protic solvents (e.g., acetic acid/water mixtures) suppress side reactions but slow kinetics. N-Bromosuccinimide (NBS) in DMF offers an alternative, though overbromination at C-6 can occur without rigorous stoichiometric control [3]. Pre-protection of cytidine’s 4-NH₂ group (e.g., as a trifluoroacetamide) is essential to prevent quaternization and solubility issues.
Table 2: Bromination Conditions for Cytidine Analogues
Brominating Agent | Solvent System | Additives | Time | 5-Bromocytidine Yield (%) |
---|---|---|---|---|
SMBI | 10% H₂O–CH₃CN | NaN₃ (4 equiv.) | 0.5 h | 94 |
SMBI | 10% H₂O–CH₃CN | None | 18 h | 40 |
NBS | Anhydrous DMF | None | 2 h | 78 |
Br₂ | AcOH/H₂O (3:1) | NaOAc | 4 h | 65 |
Thermodynamic control via temperature modulation proves vital: reactions below 30°C favor C-5 monobromination, while higher temperatures promote dibromide byproducts. Post-bromination, nucleoside stability requires immediate quenching of residual brominating agents (e.g., with sodium thiosulfate) to prevent sugar ring oxidation [3].
Simultaneous installation of bromo and methyl groups necessitates orthogonal protection to prevent cross-reactivity. The sugar-ring 3'-OH is typically protected first, as its alkylation precedes bromination. Acid-labile groups like dimethoxytrityl (DMTr) or monomethoxytrityl (MMTr) enable selective deprotection under mild acids (e.g., 3% dichloroacetic acid in DCM) without disturbing the nucleobase [4] [5]. For 3'-O-methylation, silyl ethers (e.g., tert-butyldiphenylsilyl, TBDPS) offer complementary stability: they withstand alkylation conditions but are cleaved by fluoride ions (e.g., TBAF) post-methylation [4].
The cytidine exocyclic amine (4-NH₂) requires protection during bromination to avoid electrophilic degradation. Acyl groups (e.g., acetyl, trifluoroacetyl) serve this role due to their electron-withdrawing properties, which also enhance bromination regioselectivity at C-5. Trifluoroacetyl protection is preferred, as its deprotection (NH₄OH/MeOH, 25°C) avoids harsh conditions that might cleave glycosidic bonds [4] [5].
A representative orthogonal sequence involves:
This strategy minimizes side reactions, achieving overall yields of 65–72% for the dual-functionalized nucleoside.
Incorporating 5-bromo-3'-O-methylcytidine into oligonucleotides leverages phosphoramidite chemistry on controlled-pore glass (CPG) supports. The modified nucleoside is converted to a 3'-phosphoramidite by reacting its 5'-OH with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in anhydrous tetrahydrofuran (THF). The 5-bromo group remains stable during this step, while the 3'-O-methyl group requires no protection, acting as a termination point for chain elongation [1] [8].
Coupling efficiency hinges on the steric bulk of the 3'-O-methyl group. Standard 5-ethylthiotetrazole (ETT) activators achieve 98–99% coupling yields for unmodified sequences but drop to 92–95% for 3'-O-alkylated monomers due to hindered phosphitylation. Extended coupling times (180–300 seconds) and high-concentration amidites (0.15 M in CH₃CN) compensate for this [1]. The 5-bromo moiety’s polarizability enhances base-stacking in duplexes, increasing melting temperatures (Tm) by 1–2°C per modification relative to unmodified cytidine, as confirmed by thermal denaturation assays [1].
Capping steps are critical to prevent deletion sequences. Acetic anhydride with N-methylimidazole efficiently blocks uncoupled 5'-OH groups without acyl migration to the 5-bromo position. Post-synthesis, oligonucleotides are cleaved from CPG using ammonium hydroxide (55°C, 12 h), concurrently removing base-protecting groups while preserving the alkylated sugar [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5